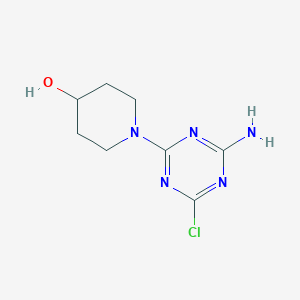

1-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-4-piperidinol

Overview

Description

1,3,5-triazine derivatives are biologically active small molecules that exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities . They can be easily prepared from cyanuric chloride .

Synthesis Analysis

1,3,5-Triazine 4-aminobenzoic acid derivatives were prepared by conventional method or by using microwave irradiation. Using microwave irradiation gave the desired products in less time, good yield, and higher purity .Molecular Structure Analysis

The s-triazine derivatives were fully characterized by FT-IR, NMR (1H-NMR and 13C-NMR), mass spectra, and elemental analysis .Chemical Reactions Analysis

The reaction mixture was stirred overnight at room temperature in the presence of sodium carbonate to give various 1,3,5-triazine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,5-triazine derivatives can be analyzed using various spectroscopic techniques .Scientific Research Applications

Antimicrobial Activity

1,3,5-Triazine derivatives, including those with a piperidinol moiety, have been investigated for their potential as antimicrobial agents. These compounds have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The ability to replace chloride ions in cyanuric chloride to create variants of 1,3,5-triazine derivatives has led to the exploration of these molecules as small, biologically active compounds with antimicrobial properties .

Antimalarial Properties

The structural versatility of 1,3,5-triazine derivatives allows for the synthesis of compounds with antimalarial activity. The triazine core, when combined with different substituents, can interact with the biological targets within the malarial parasite, offering a pathway for the development of new antimalarial drugs .

Anti-Cancer Applications

Research into 1,3,5-triazine derivatives has extended into the field of oncology, where these compounds are evaluated for their potential to inhibit cancer cell growth. The introduction of various functional groups to the triazine ring can lead to compounds with selective cytotoxicity against cancer cells .

Monoamine Oxidase Inhibitors

Some 1,3,5-triazine derivatives have been synthesized and characterized for their monoamine oxidase (MAO) inhibitory activity. These compounds are of interest in the treatment of neurological disorders such as depression and Parkinson’s disease, as they can regulate the levels of neurotransmitters in the brain .

Antiviral Activity

The triazine nucleus is a common feature in several antiviral drugs. Modifications to the triazine scaffold, including the addition of a piperidinol group, can lead to compounds with the potential to inhibit viral replication. This area of research is particularly relevant in the context of emerging infectious diseases and the need for novel antiviral therapies .

Agricultural Chemicals

Triazine derivatives are also explored for their use in agriculture, particularly as herbicides and pesticides. The structural modifications to the triazine ring can result in compounds with specific activity against agricultural pests or unwanted vegetation, contributing to crop protection strategies .

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-(4-amino-6-chloro-1,3,5-triazin-2-yl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN5O/c9-6-11-7(10)13-8(12-6)14-3-1-5(15)2-4-14/h5,15H,1-4H2,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFWNYSJYNARGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=NC(=NC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-4-piperidinol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine hydrochloride](/img/structure/B1443186.png)

![4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1443193.png)

![2-[(5-chloro-1H-1,3-benzodiazol-2-yl)methyl]-2-ethylbutanoic acid hydrochloride](/img/structure/B1443198.png)

![2-{3-bromo-1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetic acid](/img/structure/B1443199.png)

![{2-[(4-Fluorophenyl)amino]ethyl}(2-methoxyethyl)amine dihydrochloride](/img/structure/B1443203.png)